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Compound of Interest

Compound Name: Dimethylvinylamine

Cat. No.: B8514573 Get Quote

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug

Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-

dimethylvinylamine (also known as N,N-dimethylethenamine), a reactive enamine

intermediate. Due to the initial ambiguity of the common name "Dimethylvinylamine," which

often leads to confusion with dimethylamine or N,N-dimethylaniline, this guide focuses on the

correctly identified vinyl-substituted amine. The following sections present a detailed analysis of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with relevant experimental protocols.

Spectroscopic Data Summary
The quantitative spectroscopic data for N,N-dimethylvinylamine are summarized in the tables

below, providing a clear reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
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Carbon Atom Chemical Shift (δ) ppm Solvent

=CH₂ 85.9 CDCl₃

=CH- 145.1 CDCl₃

N(CH₃)₂ 44.1 CDCl₃

Data sourced from SpectraBase.[1]

¹H NMR Data

While a complete, published ¹H NMR spectrum for N,N-dimethylvinylamine is not readily

available in the searched literature, the expected chemical shifts can be predicted based on the

structure and data from similar enamine compounds. The vinyl protons would likely appear as a

complex multiplet system in the range of 4.0-7.0 ppm, and the N-methyl protons would be

expected as a singlet further upfield.

Infrared (IR) Spectroscopy
A detailed experimental IR spectrum with peak assignments for N,N-dimethylvinylamine is not

available in the public domain searches conducted. However, characteristic absorption

frequencies for enamines can be anticipated.

Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

C=C Stretch (Enamine) 1650 - 1600 Medium

=C-H Stretch 3100 - 3000 Medium

C-N Stretch 1250 - 1020 Medium-Weak

C-H Stretch (Alkyl) 2950 - 2850 Medium to Strong

Mass Spectrometry (MS)
The mass spectrum of N,N-dimethylvinylamine is available through Gas Chromatography-

Mass Spectrometry (GC-MS) analysis.
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m/z Relative Abundance Proposed Fragment

71 Moderate [M]⁺ (Molecular Ion)

70 High [M-H]⁺

56 High [M-CH₃]⁺

42 Base Peak [C₂H₄N]⁺

Data interpretation based on typical enamine fragmentation patterns.

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data, especially for

a reactive and potentially volatile compound like N,N-dimethylvinylamine.

NMR Spectroscopy of Enamines
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of N,N-dimethylvinylamine.

Sample Preparation:

Due to the reactive nature of enamines, the sample should be freshly prepared or have been

stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Dissolve 5-10 mg of the enamine in approximately 0.6 mL of a dry, deuterated solvent (e.g.,

CDCl₃, C₆D₆) in an NMR tube. The use of anhydrous solvents is critical to prevent hydrolysis

of the enamine back to the corresponding aldehyde/ketone and amine.

If the sample contains particulate matter, filter the solution through a small plug of glass wool

into the NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Data Acquisition:

Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and

enhance the signal of the carbon atoms. A larger number of scans will be required compared

to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy of Liquid Amines
Objective: To obtain the infrared spectrum of liquid N,N-dimethylvinylamine to identify its

functional groups.

Procedure (for a neat liquid sample):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Record a background spectrum of the clean, empty crystal.

Place a small drop of the liquid N,N-dimethylvinylamine directly onto the ATR crystal.

Acquire the IR spectrum. The typical range for analysis is 4000-400 cm⁻¹.

After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g.,

isopropanol or acetone) and a soft, non-abrasive wipe.

Gas Chromatography-Mass Spectrometry (GC-MS) of
Volatile Amines
Objective: To separate N,N-dimethylvinylamine from any impurities and obtain its mass

spectrum for identification and fragmentation analysis.

Sample Preparation:

Prepare a dilute solution of N,N-dimethylvinylamine in a volatile organic solvent (e.g.,

dichloromethane or diethyl ether). The concentration should be in the low ppm range.
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GC-MS Parameters:

Gas Chromatograph (GC):

Column: A capillary column suitable for the analysis of volatile amines, such as a base-

deactivated column, is recommended to prevent peak tailing.[1]

Carrier Gas: Helium at a constant flow rate.[1]

Inlet Temperature: A temperature appropriate to ensure volatilization of the sample without

degradation.

Oven Temperature Program: A temperature gradient program should be used to ensure

good separation of the components. For a volatile compound like N,N-

dimethylvinylamine, a low initial temperature followed by a ramp to a higher temperature

is typical.[1]

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible

fragmentation pattern.

Mass Range: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 35-200).

Detector: A mass analyzer such as a quadrupole is commonly used.

Visualization of Spectroscopic Workflow
The logical flow for the comprehensive spectroscopic analysis of N,N-dimethylvinylamine is

illustrated in the diagram below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_GC_MS_Analysis_of_Volatile_Amines.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_GC_MS_Analysis_of_Volatile_Amines.pdf
https://www.benchchem.com/product/b8514573?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_GC_MS_Analysis_of_Volatile_Amines.pdf
https://www.benchchem.com/product/b8514573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8514573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow for N,N-Dimethylvinylamine
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Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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